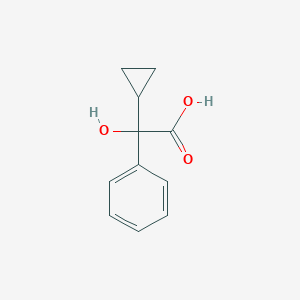
2-cyclopropyl-2-hydroxy-2-phenylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Cyclopropylmandelic acid is an organic compound with the molecular formula C11H12O3 It is a derivative of mandelic acid, where the phenyl group is substituted with a cyclopropyl group
Méthodes De Préparation
Alpha-Cyclopropylmandelic acid can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylmagnesium bromide with benzaldehyde, followed by oxidation to yield the desired product. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Alpha-Cyclopropylmandelic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclopropylbenzoylformic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 2-cyclopropyl-2-hydroxy-2-phenylacetic acid can yield cyclopropylphenylmethanol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Applications De Recherche Scientifique
Alpha-Cyclopropylmandelic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research is ongoing to evaluate its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-cyclopropyl-2-hydroxy-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The cyclopropyl group in the compound may also contribute to its binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
Alpha-Cyclopropylmandelic acid can be compared with other similar compounds, such as mandelic acid, phenylacetic acid, and cyclopropylcarboxylic acid. While all these compounds share structural similarities, 2-cyclopropyl-2-hydroxy-2-phenylacetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Conclusion
Alpha-Cyclopropylmandelic acid is a versatile compound with significant potential in various scientific and industrial fields. Its unique structural features and reactivity make it an important subject of study for researchers and professionals alike.
Propriétés
Numéro CAS |
1460-46-4 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
2-cyclopropyl-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H12O3/c12-10(13)11(14,9-6-7-9)8-4-2-1-3-5-8/h1-5,9,14H,6-7H2,(H,12,13) |
Clé InChI |
APPYFFBRMGXDFO-UHFFFAOYSA-N |
SMILES |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
SMILES canonique |
C1CC1C(C2=CC=CC=C2)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















